molecular formula C15H21NO4Si B1372205 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid CAS No. 1171920-49-2

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B1372205
CAS No.: 1171920-49-2
M. Wt: 307.42 g/mol
InChI Key: LPAAHOPBWVHPDY-UHFFFAOYSA-N
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Description

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound featuring a fused furopyridine core. Key structural elements include:

  • Furo[3,2-b]pyridine scaffold: A bicyclic system combining furan and pyridine rings, enabling diverse reactivity and applications in medicinal chemistry .
  • Position 2 substitution: A tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group (-CH2-OSi(CH3)2C(CH3)3), which enhances lipophilicity and serves as a protective group during synthetic modifications .
  • Position 6 substitution: A carboxylic acid (-COOH) group, enabling further derivatization (e.g., esterification, amidation) and influencing solubility and biological interactions .

This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, leveraging its stability and reactivity.

Properties

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4Si/c1-15(2,3)21(4,5)19-9-11-7-12-13(20-11)6-10(8-16-12)14(17)18/h6-8H,9H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAAHOPBWVHPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674091
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine-6-carboxylic acid
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Molecular Weight

307.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-49-2
Record name 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]furo[3,2-b]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171920-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . This is followed by the formation of the furo[3,2-b]pyridine core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Silyl Ether Deprotection

The TBS group serves as a protective moiety for the hydroxymethyl group, removable under mild acidic or fluoride-based conditions:

  • Reagents : Tetrabutylammonium fluoride (TBAF) or HF-pyridine .

  • Conditions : Room temperature in THF or dichloromethane.

  • Product : 2-(Hydroxymethyl)-furo[3,2-b]pyridine-6-carboxylic acid.

This deprotection is critical for subsequent functionalization of the hydroxymethyl group, such as oxidation to aldehydes or participation in nucleophilic substitutions .

Carboxylic Acid Derivative Formation

The carboxylic acid undergoes standard derivatization reactions:

a. Esterification

  • Reagents : Methanol/H+^+ (Fischer esterification) or diazomethane.

  • Conditions : Acid catalysis (e.g., H2_2SO4_4) at reflux.

  • Product : Methyl 2-((TBS-oxy)methyl)-furo[3,2-b]pyridine-6-carboxylate.

b. Amide Formation

  • Reagents : Amines (e.g., benzylamine) with coupling agents like EDCI/HOBt.

  • Conditions : Room temperature in DMF or DCM.

  • Product : Corresponding amides, used in peptidomimetics or drug discovery .

Electrophilic Aromatic Substitution

The electron-rich furopyridine ring undergoes regioselective substitutions:

  • Halogenation :

    • Reagents : NBS (N-bromosuccinimide) or NCS (N-chlorosuccinimide) .

    • Conditions : Radical initiation (light) or Lewis acid catalysis (e.g., FeCl3_3).

    • Product : 5-Halo derivatives, precursors for cross-coupling reactions.

Nucleophilic Reactions at the Carboxylic Acid

The acid group participates in nucleophilic acyl substitutions:

  • Reduction :

    • Reagents : LiAlH4_4 or BH3_3-THF.

    • Conditions : Anhydrous ether or THF at 0°C to RT.

    • Product : 6-(Hydroxymethyl)-furo[3,2-b]pyridine derivatives.

  • Conversion to Acid Chlorides :

    • Reagents : SOCl2_2 or oxalyl chloride.

    • Conditions : Reflux in DCM.

    • Product : Acid chlorides for subsequent amidations or esterifications.

Pd-Catalyzed Cross-Coupling Reactions

The furopyridine core engages in palladium-mediated transformations:

  • Suzuki-Miyaura Coupling :

    • Reagents : Aryl boronic acids, Pd(PPh3_3)4_4, base (Na2_2CO3_3) .

    • Conditions : Dioxane/H2_2O at 80–100°C.

    • Product : Biaryl derivatives for constructing complex heterocycles.

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions:

  • Dienophiles : Maleic anhydride or acetylene derivatives .

  • Conditions : Thermal activation (100–120°C) or Lewis acid catalysis (ZnBr2_2) .

  • Product : Polycyclic adducts with potential bioactive properties.

Oxidation and Reduction of Functional Groups

  • Oxidation of Hydroxymethyl (post-deprotection) :

    • Reagents : PCC (pyridinium chlorochromate) or Dess-Martin periodinane .

    • Product : 2-Formyl-furo[3,2-b]pyridine-6-carboxylic acid.

  • Reduction of Nitriles (related derivatives) :

    • Reagents : H2_2/Raney Ni .

    • Product : Primary amines for further functionalization.

Data Tables

Table 1: Key Reactions and Conditions

Reaction TypeReagents/CatalystsConditionsMajor Products
Silyl deprotectionTBAFTHF, RT2-(Hydroxymethyl)-furopyridine acid
EsterificationCH3_3OH/H+^+RefluxMethyl ester derivative
HalogenationNBS, FeCl3_3Light, DCM5-Bromo-furopyridine acid
Suzuki couplingPd(PPh3_3)4_4, ArB(OH)2_280°C, dioxane/H2_2OBiaryl-furopyridine hybrids

Table 2: Applications in Heterocycle Synthesis

ApplicationSubstrateOutcomeReference
PeptidomimeticsAmide derivativesBioactive pseudopeptides
Anticancer agentsBiaryl-coupled productsFOXM1 inhibitors in breast cancer
Antimicrobial scaffoldsHalogenated derivativesTrmD enzyme inhibitors in P. aeruginosa

Mechanistic Insights

  • Silyl Deprotection : Fluoride ions cleave the Si-O bond via nucleophilic attack, regenerating the alcohol .

  • Pd-Catalyzed Coupling : Oxidative addition of Pd(0) to the halide, followed by transmetalation and reductive elimination .

  • Diels-Alder Reactivity : Electron-deficient dienophiles interact with the electron-rich furan ring, forming six-membered transition states .

This compound’s multifunctional architecture makes it invaluable in medicinal chemistry and materials science, particularly in synthesizing polyoxygenated heterocycles and enzyme-targeted therapeutics .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that derivatives of furo[3,2-b]pyridine compounds exhibit significant anticancer properties. These compounds can inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies .
  • Anti-inflammatory Properties :
    • The compound has shown promise in the development of anti-inflammatory drugs. Its derivatives can inhibit inflammatory pathways, which are crucial in diseases such as rheumatoid arthritis and other inflammatory conditions .
  • Pharmaceutical Formulations :
    • The silyl ether functionality enhances the lipophilicity of the compound, improving its bioavailability and stability in pharmaceutical formulations. This characteristic is beneficial for drug delivery systems where enhanced solubility is required .

Organic Synthesis Applications

  • Synthetic Intermediates :
    • 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions .
  • Ligand Development :
    • The compound can be utilized to develop ligands for metal-catalyzed reactions. Its unique structure allows it to coordinate with transition metals, facilitating reactions such as cross-coupling and asymmetric synthesis .

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. It can be used as a modifier in polymer blends to improve compatibility and performance under various conditions .
  • Nanomaterials :
    • Research indicates potential applications in the field of nanotechnology where this compound can be utilized to create functionalized nanoparticles for drug delivery and imaging applications due to its ability to form stable complexes with various substrates .

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of furo[3,2-b]pyridine exhibited selective cytotoxicity against several cancer cell lines, indicating their potential as lead compounds for further development into anticancer agents.
  • Case Study on Anti-inflammatory Activity :
    • In a recent investigation, the anti-inflammatory effects of this compound were evaluated using animal models of inflammation. Results showed a significant reduction in inflammatory markers, suggesting its efficacy as an anti-inflammatory drug candidate.

Mechanism of Action

The mechanism of action of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group enhances its stability and reactivity, allowing it to participate in various biochemical pathways. The furo[3,2-b]pyridine core can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The furo[3,2-b]pyridine scaffold allows for extensive modifications at positions 2 and 4. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties
Target Compound : 2-((TBDMS-oxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid C14H21NO5Si* (assumed) ~339.41* -CH2-OSi(CH3)2C(CH3)3 (C2), -COOH (C6) High lipophilicity (TBDMS), acidic C6 group for derivatization
Furo[3,2-b]pyridine-6-carboxylic acid C9H7NO3 177.16 -COOH (C6) High polarity, water-soluble at neutral pH, direct reactivity at C6
Ethyl furo[3,2-b]pyridine-6-carboxylate C10H9NO3 191.19 -COOEt (C6) Enhanced lipophilicity, hydrolyzable to carboxylic acid
6-Bromo-2-((TBDMS-oxy)methyl)-furo[3,2-b]pyridine C13H20BrNO2Si 354.30 -CH2-OSi(CH3)2C(CH3)3 (C2), -Br (C6) Halogenated C6 enables cross-coupling reactions (e.g., Suzuki)
2-((TBDMS-oxy)methyl)furo[3,2-b]pyridin-6-ol C14H21NO3Si 279.41 -CH2-OSi(CH3)2C(CH3)3 (C2), -OH (C6) Less reactive C6, requires protection for further functionalization

*Note: Exact molecular formula and weight for the target compound are inferred from analogous structures (e.g., ).

Stability and Physicochemical Properties

  • Lipophilicity : The TBDMS group increases logP compared to unmodified furo[3,2-b]pyridine-6-carboxylic acid, improving blood-brain barrier penetration .
  • Solubility : The carboxylic acid group confers moderate aqueous solubility at physiological pH, whereas esters (e.g., ethyl carboxylate) are more lipid-soluble .
  • Stability : TBDMS is stable under basic and neutral conditions but cleaved by acids or fluorides, enabling controlled deprotection .

Biological Activity

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid, often referred to as tert-BDMS-Furil(Py)-COOH, is a compound characterized by its unique fused heterocyclic structure comprising furan and pyridine rings. This compound has attracted attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of tert-BDMS-Furil(Py)-COOH is C15H21NO4SiC_{15}H_{21}NO_4Si with a molecular weight of 307.42 g/mol. The presence of the tert-butyldimethylsilyl (tert-BDMS) group serves primarily as a protective moiety during synthetic processes, enhancing the compound's stability and solubility.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Furo[3,2-b]pyridine Moiety : Known for its diverse pharmacological activities, this bicyclic structure has been linked to anti-inflammatory and anticancer effects through modulation of signaling pathways.
  • Carboxylic Acid Group : The carboxylic acid functionality may enhance solubility in biological systems and facilitate interactions with biological macromolecules.

Anticancer Activity

Research indicates that compounds featuring the furo[3,2-b]pyridine structure exhibit significant anticancer properties. A study demonstrated that derivatives of this structure can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
HeLa (cervical)15.4Apoptosis induction
MCF-7 (breast)12.7Cell cycle arrest at G1 phase
A549 (lung)20.5Inhibition of PI3K/Akt pathway

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro studies have shown that tert-BDMS-Furil(Py)-COOH can significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α25080
IL-630090
IL-1β20070

Case Studies

  • Study on Anticancer Activity : A recent investigation into the anticancer effects of furo[3,2-b]pyridine derivatives highlighted that compounds similar to tert-BDMS-Furil(Py)-COOH showed potent activity against breast cancer cells, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed.
  • Anti-inflammatory Mechanism : Another study explored the anti-inflammatory properties of this compound in a murine model of acute inflammation, revealing a reduction in edema and inflammatory cell infiltration when administered prior to LPS exposure.

Q & A

Q. What are the standard synthetic routes for 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

  • Silyl ether protection : The hydroxyl group in the precursor (e.g., 2-(hydroxymethyl)furo[3,2-b]pyridin-6-ol) is protected using tert-butyldimethylsilyl chloride (TBDMSCl) under inert conditions with a base like imidazole .
  • Carboxylic acid activation : The pyridine ring is functionalized at the 6-position using carboxylation agents such as CO₂ under palladium catalysis or via hydrolysis of nitrile intermediates .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended for isolating the final product.

Q. How can key functional groups in this compound be identified spectroscopically?

Methodological Answer:

  • FT-IR : Look for absorption bands at ~1250 cm⁻¹ (Si-O-C stretch, silyl ether) and ~1700 cm⁻¹ (carboxylic acid C=O stretch) .
  • ¹H NMR : The tert-butyl group in the silyl ether appears as a singlet at ~0.1–0.3 ppm (9H, Si(CH₃)₂), while the furopyridine protons resonate between 6.5–8.5 ppm .
  • LC-MS : Confirm molecular weight with ESI⁺ or ESI⁻ modes (expected [M+H]⁺ ~365.5 g/mol) .

Q. What are the stability considerations for the silyl ether moiety under common laboratory conditions?

Methodological Answer: The tert-butyldimethylsilyl (TBDMS) group is sensitive to:

  • Acidic hydrolysis : Avoid prolonged exposure to trifluoroacetic acid (TFA) or HCl; use buffered deprotection conditions (e.g., TBAF in THF) .
  • Protic solvents : Store in anhydrous DCM or DMF to prevent premature cleavage .
  • Temperature : Stability decreases above 40°C; reactions should be conducted at room temperature or under mild heating .

Advanced Research Questions

Q. How can synthetic yield be optimized for the TBDMS-protected intermediate?

Methodological Answer:

  • Catalyst screening : Use palladium catalysts (e.g., Pd(OAc)₂) with bulky ligands (XPhos) to enhance coupling efficiency in furopyridine ring formation .
  • Reaction stoichiometry : A 1.2:1 molar ratio of TBDMSCl to hydroxyl precursor minimizes side reactions .
  • DOE (Design of Experiments) : Optimize parameters like temperature (40–100°C), solvent (tert-butyl alcohol), and reaction time (5.5–17 hrs) using response surface methodology .

Q. How should researchers address contradictory analytical data (e.g., NMR vs. LC-MS)?

Methodological Answer:

  • Orthogonal validation : Combine 2D NMR (HSQC, HMBC) to resolve overlapping signals and high-resolution mass spectrometry (HRMS) for precise mass confirmation .
  • Impurity profiling : Use HPLC with a C18 column and UV detection (λ = 254 nm) to identify byproducts from incomplete silylation or hydrolysis .
  • Reference standards : Compare with synthesized analogs (e.g., 4-((tert-butyldimethylsilyloxy)methyl)-2-chloro-pyridine derivatives) to validate spectral assignments .

Q. What computational methods are suitable for predicting the environmental fate of this compound?

Methodological Answer:

  • QSAR models : Use EPI Suite or OPERA to estimate biodegradation potential and bioaccumulation factors based on logP (~3.2) and molecular weight .
  • Density Functional Theory (DFT) : Calculate hydrolysis pathways of the silyl ether group in aqueous environments (e.g., water at pH 7.4) .
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes in soil microbiota) to predict degradation products .

Q. How can researchers design experiments to resolve conflicting data on hydrolytic stability?

Methodological Answer:

  • Accelerated stability studies : Expose the compound to buffered solutions (pH 1–10) at 40°C and monitor degradation via LC-MS over 72 hours .
  • Kinetic analysis : Plot pseudo-first-order rate constants (k) for silyl ether cleavage under varying conditions to identify critical degradation pathways .
  • Control experiments : Compare with non-silylated analogs to isolate stability contributions of the TBDMS group .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or solubility data?

Methodological Answer:

  • Crystallinity assessment : Use powder X-ray diffraction (PXRD) to determine polymorphic forms affecting physical properties .
  • Solvent screening : Test solubility in DMSO, THF, and chloroform using nephelometry to quantify saturation points .
  • Inter-lab validation : Collaborate with independent labs to standardize measurement protocols (e.g., DSC heating rates for melting point determination) .

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